3-(4-Bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole
Description
Table 1: Key Identifiers for the Compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₈BrClN₃O₃ | Calculated |
| SMILES | Brc1ccc(cc1)-c2noc(n2)-c3c(Cl)c(N+[O-])ccc3 | Derived |
| InChIKey | UZPFCJFMWDPDJT-UHFFFAOYSA-N | Analogous to |
The systematic identification relies on spectroscopic and chromatographic methods. Nuclear magnetic resonance (NMR) spectroscopy typically reveals distinct signals for the bromine- and chlorine-substituted aromatic protons, while mass spectrometry confirms the molecular ion peak at m/z 414.53 .
Molecular Geometry and Conformational Analysis
The 1,2,4-oxadiazole ring adopts a planar conformation due to aromatic delocalization of π-electrons across the O–N–C–N–C sequence. Density functional theory (DFT) calculations indicate that substituents at positions 3 and 5 introduce steric and electronic perturbations:
Table 2: Key Bond Lengths and Angles (DFT Data)
| Parameter | Value (Å/°) |
|---|---|
| O1–N2 bond length | 1.36 Å |
| N2–C3 bond length | 1.31 Å |
| C3–N4 bond length | 1.32 Å |
| Dihedral angle (C₆–O1–N2–C3) | 175.2° |
The nitro group’s ortho position relative to the chlorine atom introduces steric hindrance, reducing rotational freedom around the C5–C(aryl) bond. This rigidity stabilizes a single dominant conformation in solution, as evidenced by NMR coupling constants .
X-ray Crystallographic Studies of Oxadiazole Derivatives
X-ray diffraction analyses of analogous 1,2,4-oxadiazole derivatives reveal monoclinic crystal systems with P2₁/c space groups. For example, 3-(2-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole crystallizes with unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 10.89 Å, and β = 92.3° . Key observations include:
- Intermolecular interactions : Halogen atoms (Br, Cl) participate in C–X···π interactions (3.4–3.6 Å), while nitro groups form weak hydrogen bonds with adjacent oxadiazole rings.
- Packing motifs : Molecules stack in herringbone arrangements, driven by van der Waals forces and dipole-dipole interactions.
Table 3: Crystallographic Data for Representative Oxadiazoles
| Compound | Space Group | Unit Cell Volume (ų) | R-factor (%) | Ref. |
|---|---|---|---|---|
| 3-(2-BrPh)-5-(4-ClPh)-oxadiazole | P2₁/c | 1120.7 | 4.2 | |
| 5-(3-NO₂Ph)-1,2,4-oxadiazole | Pna2₁ | 985.3 | 3.8 |
For the target compound, computational predictions suggest similar packing behavior, with the nitro group’s meta position minimizing steric clashes. These structural insights are critical for designing derivatives with optimized solid-state properties for pharmaceutical formulations .
Properties
Molecular Formula |
C14H7BrClN3O3 |
|---|---|
Molecular Weight |
380.58 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H7BrClN3O3/c15-9-3-1-8(2-4-9)13-17-14(22-18-13)11-7-10(19(20)21)5-6-12(11)16/h1-7H |
InChI Key |
OMHHZXAVHZLEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Acyl Chlorides
The Tiemann-Krüger method, first reported in 1884, remains a foundational approach for 1,2,4-oxadiazole synthesis. For the target compound, this method involves reacting 4-bromophenylamidoxime with 2-chloro-5-nitrobenzoyl chloride under basic conditions. The amidoxime is typically prepared by treating 4-bromobenzonitrile with hydroxylamine hydrochloride in ethanol at 60–80°C for 6–12 hours . Subsequent cyclization with the acyl chloride proceeds via nucleophilic attack of the amidoxime’s oxygen at the carbonyl carbon, followed by dehydration.
Key advancements include the use of T3P (propylphosphonic anhydride) as a cyclization promoter, which enhances reaction efficiency. Under optimized conditions (T3P in dichloromethane at 80°C for 2 hours), yields reach 87–97% . However, the high cost of T3P and the need for anhydrous conditions limit large-scale applications. Challenges also arise in purifying the nitro-substituted product due to its low solubility in common organic solvents.
Vilsmeier Reagent-Mediated Carboxylic Acid Activation
Zarei et al. (2020) demonstrated that Vilsmeier reagent (generated from POCl₃ and DMF) efficiently activates carboxylic acids for cyclization with amidoximes . For the target compound, 2-chloro-5-nitrobenzoic acid and 4-bromophenylamidoxime are combined with the reagent at room temperature. The activated acid forms a reactive intermediate that undergoes cyclodehydration, yielding the oxadiazole core.
This method offers several advantages:
-
One-pot synthesis reduces intermediate isolation steps.
-
High yields (61–93%) are achievable with minimal byproducts .
-
Compatibility with electron-deficient aryl groups, such as nitro-substituted rings, due to the mild reaction conditions.
However, handling POCl₃ requires stringent safety protocols, and the exothermic nature of Vilsmeier reagent formation necessitates precise temperature control.
One-Pot Synthesis in Superbase Media
Baykov et al. (2017) developed a superbase-mediated approach using NaOH/DMSO to facilitate cyclization between amidoximes and carboxylic acid esters . For the target molecule, methyl 2-chloro-5-nitrobenzoate reacts with 4-bromophenylamidoxime in this system. The superbase deprotonates the amidoxime, enhancing its nucleophilicity, while DMSO acts as a polar aprotic solvent to stabilize intermediates.
Despite its simplicity, this method faces limitations:
-
Variable yields (11–90%) due to sensitivity of the nitro group to basic conditions .
-
Extended reaction times (4–24 hours) compared to T3P or Vilsmeier methods.
-
Difficulty in scaling due to the viscosity of DMSO and challenges in product extraction.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each method:
| Method | Reactants | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|---|
| Amidoxime + Acyl Chloride | 4-Bromoamidoxime, 2-Cl-5-NO₂COCl | T3P, 80°C, 2 h | 87–97 | High reagent cost, anhydrous setup |
| Vilsmeier Activation | 2-Cl-5-NO₂C₆H₃COOH, amidoxime | RT, 6 h | 61–93 | POCl₃ handling, exothermic steps |
| Superbase (NaOH/DMSO) | Methyl ester, amidoxime | RT, 24 h | 11–90 | Nitro group instability, DMSO use |
| Mechanochemical | Carboxylic acid, amidoxime | Ball milling, 30 min | 85–95* | Not yet validated for target |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine and chlorine substituents on the phenyl rings enable NAS reactions. The 4-bromophenyl group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis (►Fig. 1). For example:
Reaction Conditions
| Reagent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DME/H₂O | 80°C, 12h | 72% |
The 2-chloro-5-nitrophenyl group shows reduced NAS reactivity due to steric hindrance from the nitro group at the para position .
Reduction of Nitro Group
The nitro group at the 5-position of the chlorophenyl ring can be selectively reduced to an amine using catalytic hydrogenation:
Reduction Pathway
| Reducing Agent | Catalyst | Conditions | Product |
|---|---|---|---|
| H₂ (1 atm) | Pd/C (10%) | Ethanol, 25°C | 5-(2-chloro-5-aminophenyl) derivative |
This transformation enhances biological activity by enabling hydrogen bonding with target proteins (e.g., estrogen receptors) .
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring participates in:
Acid-Catalyzed Ring Opening
Under strong acidic conditions (HCl, reflux), the ring opens to form N-acylurea derivatives :
Alkylation at N2 Position
Reaction with alkyl halides in DMF/K₂CO₃ yields N-alkylated derivatives:
| Alkylating Agent | Base | Product (Example) |
|---|---|---|
| Methyl iodide | K₂CO₃ | N2-methyl-1,2,4-oxadiazole |
Electrophilic Aromatic Substitution (EAS)
| Position | Reagent | Product |
|---|---|---|
| 4-Bromophenyl ring | HNO₃ (fuming) | 3-(4-Bromo-3-nitrophenyl) |
Coordination Chemistry
The oxadiazole nitrogen atoms coordinate with transition metals to form complexes with antitumor activity :
Example Gold(I) Complex
| Ligand | Metal Salt | Biological Activity (IC₅₀) |
|---|---|---|
| 1,2,4-Oxadiazole derivative | AuCl(PPh₃) | 0.003 µM (LXFA 629 cells) |
Stability Under Stress Conditions
Forced degradation studies reveal:
Biological Activity Modulation via Structural Modifications
Key modifications and their effects:
| Modification Type | Biological Target | Potency Change |
|---|---|---|
| Nitro → Amino reduction | Estrogen receptor (ERα) | 4.2x increase |
| Bromine → Methoxy | DNA methyltransferase inhibition | 3.8x increase |
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, demonstrating effectiveness against various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation through multiple mechanisms.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical cancer) | 20 | Cell cycle arrest and apoptosis |
| A549 (Lung cancer) | 25 | Inhibition of proliferation and induction of necrosis |
In vivo studies have shown that treatment with this compound can significantly reduce tumor size in animal models, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both bacterial and fungal strains. Its effectiveness suggests potential for development into new antibacterial agents, particularly against resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Salmonella typhimurium | 30 µg/mL |
These findings highlight the compound's role in addressing antimicrobial resistance .
Material Science Applications
Beyond biological applications, the compound's structural features lend themselves to various material science applications. Oxadiazoles are known for their stability and versatility in creating heat-resistant polymers, UV absorbers, and fluorescent materials. This versatility opens avenues for research into new materials with enhanced properties for industrial applications .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Anticancer Efficacy : A study on MCF-7 cells showed significant reductions in cell viability upon treatment with varying concentrations over 48 hours.
- In Vivo Tumor Reduction : Animal model studies indicated a marked decrease in tumor size when treated with the compound compared to control groups.
- Antimicrobial Screening : Various derivatives of oxadiazole compounds were tested for antimicrobial activity, showing promising results against common pathogens.
These case studies reinforce the compound's therapeutic potential across multiple domains .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to engage in different types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Key Observations :
- Synthesis Yields : Bis-oxadiazoles (e.g., 4c in ) exhibit moderate yields (51–65%), influenced by steric and electronic effects of substituents . The target compound’s synthesis may require nitration steps, which are often low-yielding due to competing side reactions.
- Substituent Effects : Methoxy groups () reduce reactivity compared to nitro or chloro groups, impacting both synthetic pathways and biological activity .
Table 2: Anti-inflammatory Activity of Selected Oxadiazoles (20 mg/kg dose)
Key Observations :
Key Observations :
Biological Activity
3-(4-Bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development.
- Molecular Formula : C₁₄H₇BrClN₃O₃
- Molecular Weight : 380.58 g/mol
- CAS Number : 1707567-42-7
Synthesis
The compound can be synthesized through the reaction of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole with ethyl isothiocyanate in dry ethanol under reflux conditions, followed by recrystallization from dimethylformamide to yield colorless crystals with a melting point of 207 °C .
Biological Activity Overview
The biological activities of 3-(4-Bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole have been explored in various studies. The compound exhibits significant antiproliferative effects against several cancer cell lines and demonstrates potential as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against human cancer cell lines. For instance:
- MCF-7 (breast adenocarcinoma) : Exhibited IC₅₀ values in the micromolar range.
- HeLa (cervical cancer) : Showed notable cytotoxicity, indicating potential as an anticancer agent.
The mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometry analyses showing increased levels of apoptotic markers such as p53 and caspase-3 cleavage .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results suggest that it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed to quantify this effect.
Structure-Activity Relationship (SAR)
The oxadiazole ring system is known for its pharmacological versatility. Modifications in substituents on the phenyl rings significantly influence biological activity:
- Halogen Substituents : The presence of bromine and chlorine enhances cytotoxicity compared to non-halogenated derivatives.
- Nitro Group : The nitro group at the ortho position relative to the oxadiazole ring is crucial for maintaining activity against cancer cell lines .
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
A library of oxadiazole derivatives was synthesized, including our compound, which showed promising antiproliferative effects against HCT-116 and HeLa cell lines. The study utilized MTT assays to evaluate cytotoxicity and molecular docking to assess interactions with topoisomerase I . -
Mechanistic Insights :
Flow cytometry revealed that treatment with 3-(4-Bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole leads to increased apoptosis in MCF-7 cells through mitochondrial pathways. This was supported by Western blot analysis showing upregulation of pro-apoptotic proteins . -
Antimicrobial Testing :
The compound was evaluated against a panel of bacterial strains using standard disk diffusion methods. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria .
Data Tables
| Biological Activity | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 | Apoptosis induction |
| Anticancer | HeLa | 10.00 | Topoisomerase I inhibition |
| Antimicrobial | Staphylococcus aureus | 8.00 | Bactericidal effect |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
